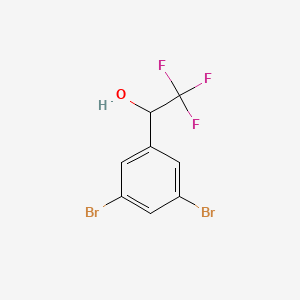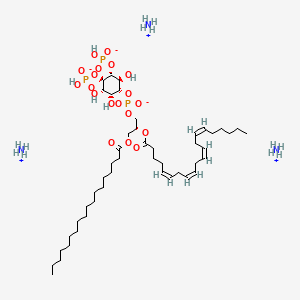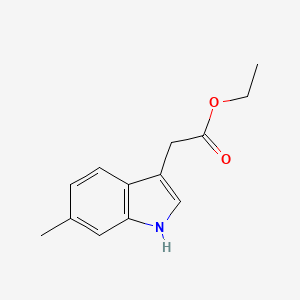
(5-(tert-Butyl)isoxazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(tert-Butyl)isoxazol-3-yl)methanamine: is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is characterized by the presence of an isoxazole ring substituted with a tert-butyl group at the 5-position and a methanamine group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)isoxazol-3-yl)methanamine typically involves the reaction of cyanopinacolone with hydroxylamine sulfate in the presence of triethylamine and methanol . The reaction mixture is stirred at 50°C for 2 hours, followed by the addition of concentrated hydrochloric acid. The resulting product is then made alkaline with aqueous sodium hydroxide and extracted with toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (5-(tert-Butyl)isoxazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: (5-(tert-Butyl)isoxazol-3-yl)methanamine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors .
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action of (5-(tert-Butyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Amino-5-tert-butylisoxazole: Similar structure but lacks the methanamine group.
4-Bromo-5-tert-butyl-isoxazol-3-amine: Contains a bromo substituent instead of the methanamine group.
Uniqueness: (5-(tert-Butyl)isoxazol-3-yl)methanamine is unique due to the presence of both the tert-butyl group and the methanamine group on the isoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(5-tert-butyl-1,2-oxazol-3-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5,9H2,1-3H3 |
Clé InChI |
YAMMAECNHGLFOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)




![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)

![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278654.png)


![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
